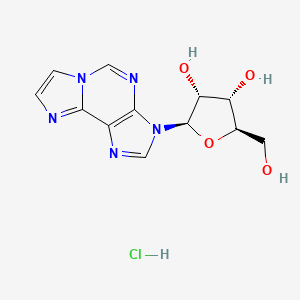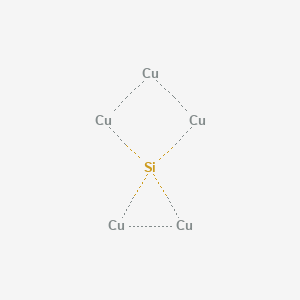
Copper-silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper silicide is a binary compound of copper and silicon, typically represented by the formula Cu₅Si. It is an intermetallic compound, meaning it has properties intermediate between an ionic compound and an alloy. This solid crystalline material is a silvery solid that is insoluble in water .
Preparation Methods
Copper silicide can be synthesized through various methods. One common method involves the chemical vapor deposition of butylsilane on copper substrates. By varying the precursor flow, different catalyst variants can be obtained . Another method involves heating mixtures of copper and silicon, which results in the formation of copper silicide . Industrial production methods often involve the direct process, where copper silicide catalyzes the addition of methyl chloride to silicon, producing dimethyldichlorosilane .
Chemical Reactions Analysis
Copper silicide undergoes several types of chemical reactions:
Oxidation: Copper silicide can be oxidized to form copper oxide and silicon dioxide.
Reduction: It can be reduced back to its elemental forms of copper and silicon.
Substitution: Copper silicide can participate in substitution reactions, where silicon atoms are replaced by other elements. Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction.
Scientific Research Applications
Copper silicide has a wide range of scientific research applications:
Biology: Copper silicide nanoparticles are being explored for their potential use in biological imaging and drug delivery systems.
Medicine: Research is ongoing into the use of copper silicide in medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism by which copper silicide exerts its effects varies depending on the application. In catalysis, copper silicide provides active sites for the adsorption and conversion of reactants. The presence of copper and silicon atoms in the lattice structure facilitates the formation of intermediate species, which then undergo further reactions to form the desired products . In electronic applications, copper silicide acts as a diffusion barrier, preventing the migration of copper atoms and enhancing the reliability of interconnects .
Comparison with Similar Compounds
Copper silicide can be compared with other metal silicides, such as:
Nickel silicide (NiSi): Used in microelectronics for its low resistivity and good thermal stability.
Cobalt silicide (CoSi₂): Known for its high conductivity and stability at high temperatures.
Titanium silicide (TiSi₂): Used in semiconductor devices for its low resistivity and good adhesion to silicon. Copper silicide is unique due to its combination of catalytic properties and its use as a diffusion barrier in electronic devices.
Properties
Molecular Formula |
Cu5Si |
|---|---|
Molecular Weight |
345.81 g/mol |
InChI |
InChI=1S/5Cu.Si |
InChI Key |
JUZTWRXHHZRLED-UHFFFAOYSA-N |
Canonical SMILES |
[Si].[Cu].[Cu].[Cu].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
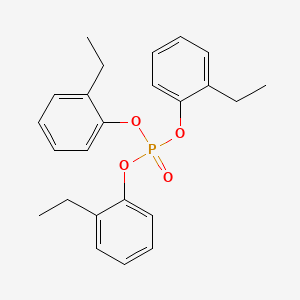
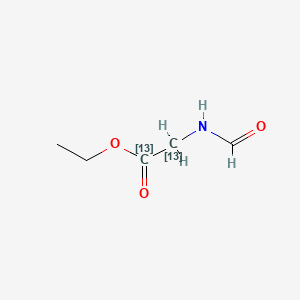
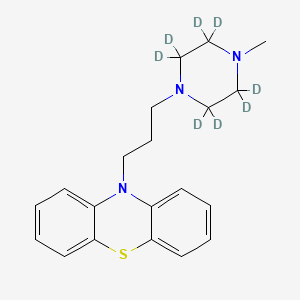
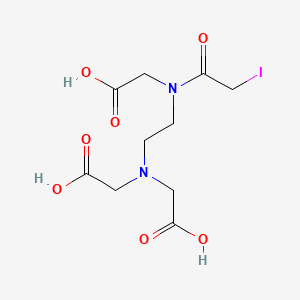
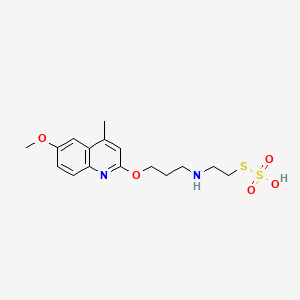
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
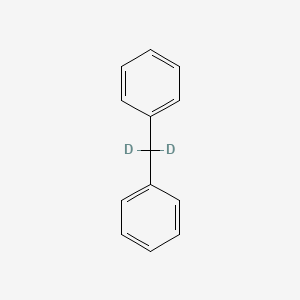
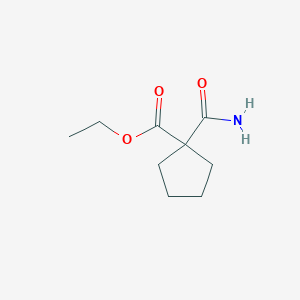
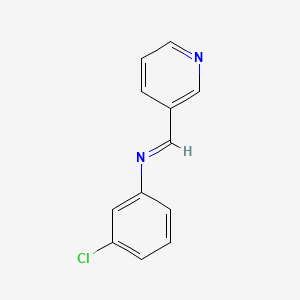
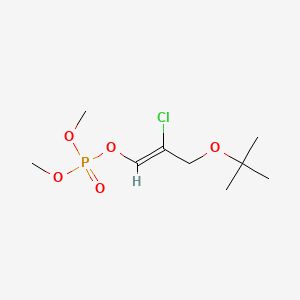

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
